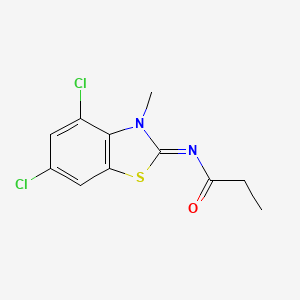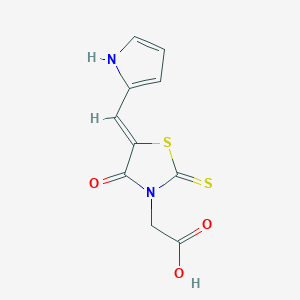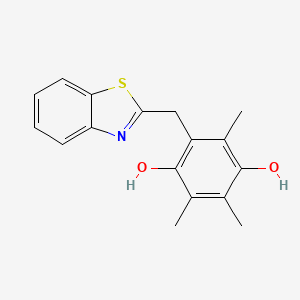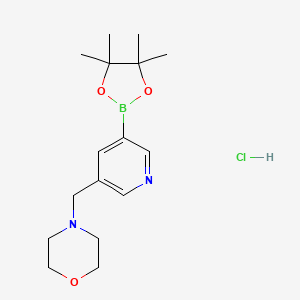
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-isobutyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-isobutyl-1H-pyrrol-2(5H)-one, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its various applications in stem cell research and drug discovery.
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conductive Polymers
Research by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) explored the synthesis of conducting polymers from pyrrole-based monomers, including derivatives similar to the chemical of interest. They highlighted the low oxidation potentials of these monomers, which contribute to the stability and conductivity of the resulting polymers, suggesting potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).
Bacterial Degradation and Environmental Applications
Arensdorf and Focht (1995) discussed the bacterial degradation of biphenyl and polychlorinated biphenyls, producing 4-chlorobenzoate as a central intermediate. This study's findings on the metabolic pathways of Pseudomonas cepacia P166 offer insights into the bioremediation of chlorinated organic compounds, potentially applicable to environmental cleanup efforts (Arensdorf & Focht, 1995).
Luminescent Polymers for Optoelectronic Applications
Zhang and Tieke (2008) synthesized highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating strong fluorescence and high quantum yields. These materials' properties indicate potential uses in optoelectronics, such as in light-emitting devices and sensors (Zhang & Tieke, 2008).
Anion Binding and Sensing Technologies
Anzenbacher, Jursíková, Lynch, Gale, and Sessler (1999) developed calix[4]pyrroles with deep cavities and fixed walls, enhancing anion binding properties. These structures could be utilized in sensor technologies and materials designed for specific anion recognition, which is crucial in environmental monitoring and chemical analysis (Anzenbacher et al., 1999).
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(2-methylpropyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-12(2)11-23-18(13-5-9-16(24)10-6-13)17(20(26)21(23)27)19(25)14-3-7-15(22)8-4-14/h3-10,12,18,24-25H,11H2,1-2H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGYAUDWFJIIR-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)
![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)
![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)
![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)



![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)
![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)
![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)
![8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2821040.png)
